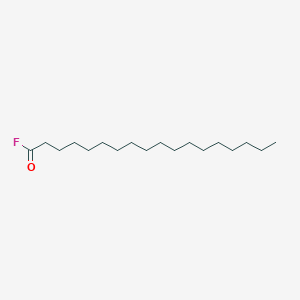
Sulfuric acid, samarium(2+) salt (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid, samarium(2+) salt (9CI), also known as samarium(III) sulfate, is a chemical compound with the formula Sm2(SO4)3·8H2O. It is a pale yellow crystalline substance that is soluble in water and exhibits stability under various conditions. This compound is part of the lanthanide series and is used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium(III) sulfate can be synthesized by dissolving samarium oxide (Sm2O3) in sulfuric acid (H2SO4). The reaction typically involves heating the mixture to facilitate the dissolution process. The resulting solution is then evaporated to obtain the crystalline form of samarium(III) sulfate .
Industrial Production Methods
In industrial settings, samarium(III) sulfate is produced by reacting high-purity samarium oxide with sulfuric acid. The reaction mixture is then subjected to evaporation and crystallization processes to yield the desired product. The use of ethanol in the crystallization step helps in obtaining high-purity crystals .
Chemical Reactions Analysis
Types of Reactions
Samarium(III) sulfate undergoes various chemical reactions, including:
Oxidation: Samarium can react with oxygen to form samarium oxide.
Reduction: Samarium(III) sulfate can be reduced to samarium(II) compounds under specific conditions.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other anions.
Common Reagents and Conditions
Oxidation: Requires exposure to oxygen or air at elevated temperatures.
Reduction: Typically involves the use of reducing agents such as hydrogen gas or metals like zinc.
Substitution: Involves the use of various anionic reagents under controlled conditions.
Major Products Formed
Oxidation: Samarium oxide (Sm2O3)
Reduction: Samarium(II) sulfate (SmSO4)
Substitution: Various samarium salts depending on the substituting anion.
Scientific Research Applications
Samarium(III) sulfate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of other samarium compounds.
Biology: Employed in studies involving rare earth elements and their biological interactions.
Medicine: Investigated for its potential use in cancer treatment due to its radioactive properties.
Industry: Utilized in the production of high-performance magnets and in nuclear reactors
Mechanism of Action
The mechanism by which samarium(III) sulfate exerts its effects involves its interaction with various molecular targets. In catalytic applications, it facilitates reactions by providing a stable environment for the reactants. In medical applications, its radioactive properties allow it to target and destroy cancer cells. The compound’s ability to form stable complexes with other molecules is key to its functionality .
Comparison with Similar Compounds
Similar Compounds
- Samarium(III) chloride (SmCl3)
- Samarium(III) nitrate (Sm(NO3)3)
- Samarium(III) oxide (Sm2O3)
- Samarium(II) iodide (SmI2)
Uniqueness
Samarium(III) sulfate is unique due to its high solubility in water and its stability under various conditions. Unlike some other samarium compounds, it can form stable complexes with a wide range of anions, making it versatile for different applications. Its ability to participate in multiple types of chemical reactions also sets it apart from other similar compounds .
Properties
IUPAC Name |
samarium;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Sm/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZLRRDGJBVHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Sm].[Sm] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6O12S3Sm2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![13-Hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B8260311.png)

![ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride](/img/structure/B8260328.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B8260329.png)







![(E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol](/img/structure/B8260393.png)


